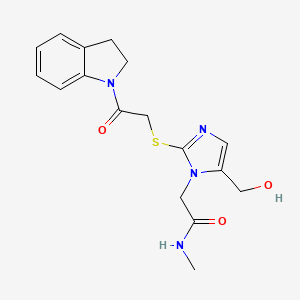

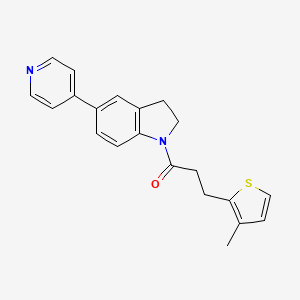

![molecular formula C16H11F2NO3S B2405676 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1325306-46-4](/img/structure/B2405676.png)

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound . The molecular formula is C16H11NO3F2S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a 3-methylphenyl group .Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting specific enzymes or pathways involved in cancer cell growth .

- Anti-inflammatory Effects : The sulfonyl group in the molecule suggests anti-inflammatory activity. Scientists investigate its role in modulating inflammatory responses and potential therapeutic applications .

- Polymer Modification : The compound’s fluoro and sulfonyl groups can be incorporated into polymers. Researchers have explored its use in crosslinked terpolymers, enhancing material properties such as hydrophobicity and chemical resistance .

- Membrane Materials : The sulfonic acid derivatives of this compound could find applications in ion-exchange membranes for fuel cells, water purification, and other separation processes .

- Fluorinated Building Block : The difluoroquinoline core serves as a valuable fluorinated building block. Chemists use it for constructing complex molecules with fluorine substitution patterns .

- Catalytic Applications : Researchers investigate its potential as a ligand in transition metal catalysis, aiming to develop efficient and selective reactions .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties. Researchers explore its impact on neuronal health and potential applications in neurodegenerative diseases.

- GABA Receptor Modulation : The sulfonyl group resembles certain GABA receptor modulators. Investigations focus on its interaction with neurotransmitter receptors and possible therapeutic implications .

- Pesticide Development : The compound’s unique structure makes it an interesting candidate for designing novel pesticides. Researchers study its efficacy against pests and its environmental impact .

- Fluorescent Properties : The quinoline scaffold exhibits fluorescence. Scientists explore its use as a fluorescent probe for biological imaging or as a component in optoelectronic devices .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Organic Synthesis and Catalysis

Pharmacology and Neurobiology

Agrochemical Research

Photophysics and Optoelectronics

Propriétés

IUPAC Name |

6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFZEEMWWVYFEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)